molecular formula C5H8O4 B13338150 (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid

(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid

Cat. No.: B13338150
M. Wt: 132.11 g/mol
InChI Key: MNQFLROEKPFCCV-YFKPBYRVSA-N
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Description

(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the enantioselective reduction of 3-hydroxytetrahydrofuran-3-carboxylate esters. One common method is the asymmetric hydrogenation of the corresponding unsaturated ester using chiral catalysts. Another approach involves the enzymatic reduction of the keto ester precursor.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its high enantioselectivity and mild reaction conditions. Enzymes such as ketoreductases are used to achieve the desired stereochemistry with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.

    Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group into a leaving group.

Major Products

    Oxidation: Formation of 3-oxotetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 3-hydroxytetrahydrofuran-3-methanol.

    Substitution: Formation of 3-chlorotetrahydrofuran-3-carboxylic acid.

Scientific Research Applications

(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Hydroxytetrahydrofuran-3-carboxylic acid: The enantiomer of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid with similar chemical properties but different biological activity.

    Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.

    3-Hydroxytetrahydrofuran: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(3S)-3-hydroxyoxolane-3-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m0/s1

InChI Key

MNQFLROEKPFCCV-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@@]1(C(=O)O)O

Canonical SMILES

C1COCC1(C(=O)O)O

Origin of Product

United States

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